molecular formula C6H6F3N3 B580293 5-Hydrazinyl-2-(trifluoromethyl)pyridine CAS No. 1035173-53-5

5-Hydrazinyl-2-(trifluoromethyl)pyridine

Cat. No. B580293
CAS RN: 1035173-53-5
M. Wt: 177.13
InChI Key: KLLXIDZXMUALHC-UHFFFAOYSA-N
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Description

5-Hydrazinyl-2-(trifluoromethyl)pyridine is a derivative of polycyclic heteroaromatic compounds . It has an empirical formula of C6H6F3N3 and a molecular weight of 177.13 . It is useful as a TRPA1 modulator and in the treatment of pains .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a trifluoromethyl group (-CF3) and a hydrazinyl group (-NH-NH2) attached . The SMILES string representation is NNc1ccc(cn1)C(F)(F)F .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm³, a boiling point of 259.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 37.8±0.3 cm³, a polar surface area of 51 Ų, and a molar volume of 122.8±3.0 cm³ .

Scientific Research Applications

Synthesis of Novel Derivatives

5-Hydrazinyl-2-(trifluoromethyl)pyridine is used in synthesizing various novel derivatives. Kumar et al. (2015) demonstrated the synthesis of 1,2,4-Triazolo[4,3-a]Pyridine derivatives from 2-hydrazino-pyridine derivatives, which involved reactions with aliphatic/aromatic acids (Kumar et al., 2015).

Crystal Structure Analysis

The study of crystal structures of related compounds provides insights into hydrogen-bonding networks. Ye and Tanski (2020) explored the crystal structure of 5-(trifluoromethyl)pyridine-2-carboxylic acid monohydrate, revealing a water-bridged hydrogen-bonding network (Ye & Tanski, 2020).

Spectroscopic Analysis

The compound has been a subject of spectroscopic analysis to understand its structural features. Tranfić et al. (2011) conducted X-ray diffraction, FT-IR, FT-R, and NMR spectroscopy on a pyridine derivative, providing insights into its structural and spectral properties (Tranfić et al., 2011).

Antimicrobial and Antioxidant Activity

The derivatives of this compound have been evaluated for antimicrobial and antioxidant activities. Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, demonstrating their antimicrobial and antioxidant properties (Flefel et al., 2018).

Antimalarial Activity

The compound's derivatives have shown potential in antimalarial activity. Makam et al. (2014) synthesized 2-(2-hydrazinyl)thiazole derivatives and evaluated their inhibitory potential against Plasmodium falciparum, finding significant activity in certain derivatives (Makam, Thakur, & Kannan, 2014).

Safety and Hazards

5-Hydrazinyl-2-(trifluoromethyl)pyridine is classified as an irritant . It is toxic if swallowed and can cause harm to the respiratory system . Personal protective equipment should be used and dust formation should be avoided .

Mechanism of Action

Target of Action

It is noted as a derivative of polycyclic heteroaromatic compounds

Mode of Action

It is known to be a useful modulator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel , which plays a crucial role in pain sensation.

Biochemical Pathways

Given its role as a TRPA1 modulator , it may influence the pathways associated with pain perception and inflammation

Result of Action

Given its role as a TRPA1 modulator , it may have potential effects on pain perception and inflammation at the molecular and cellular levels.

properties

IUPAC Name

[6-(trifluoromethyl)pyridin-3-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)5-2-1-4(12-10)3-11-5/h1-3,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLXIDZXMUALHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670740
Record name 5-Hydrazinyl-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1035173-53-5
Record name 5-Hydrazinyl-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cold solution of 6-(trifluoromethyl)pyridin-3-amine (1.5 g, 9.25 mmol) in 4N HCl (60.0 mL) was added aqueous solution of NaNO2 (0.766 g, 11.11 mmol) at 0° C. The reaction mass was stirred at same temperature for 30 minutes. The reaction mass was added to a solution of SnCl2.H2O in 4N HCl at 80° C. and further continued stirring for 5-6 h at same temperature. The reaction mass was cooled, basified and extracted with DCM. The organic layer was dried and concentrated to afford 0.700 g of the product. 1H NMR (300 MHz, DMSO d6): δ 4.29 (br s, 2H), 7.1.8 (dd, J=8.6 Hz, 1H), 7.51 (d, J=8.8 Hz, 1H), 7.68 (s, 1H), 8.13 (d, J=2.4 Hz, 1H); MS (m/z): 178.15 (M+H+).
Quantity
1.5 g
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0.766 g
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60 mL
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Synthesis routes and methods II

Procedure details

1-(6-(Trifluoromethyl)pyridin-3-yl)hydrazine was prepared as follows: A 250-mL round bottomed flask containing a solution of 6-(trifluoromethyl)pyridin-3-amine (5.76 g, 35.5 mmol) in 50 mL of 4 N HCl was cooled to 0° C. in an ice bath and a solution of sodium nitrite (2.57 g, 37.3 mmol) in 5 mL of water was added dropwise. The reaction mixture was stirred at 0° C. for 30 min and added to a solution of tin(II) chloride dihydrate (16.8 g, 74.6 mmol) in 60 mL of 4 N HCl at 80° C. The reaction mixture was stirred at 80° C. for 3 h, cooled to room temperature, and made basic by the addition of 10 N NaOH. The aqueous phase was extracted with EtOAc (4×). The combined organic extracts were concentrated and the crude material was absorbed onto silica gel. Purification by flash column chromatography on silica gel (10% to 100% EtOAc in hexanes) gave 1-(6-(trifluoromethyl)pyridin-3-yl)hydrazine.
Quantity
5.76 g
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reactant
Reaction Step One
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Quantity
50 mL
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solvent
Reaction Step One
Quantity
2.57 g
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reactant
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5 mL
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solvent
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16.8 g
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60 mL
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